DNP-L-cysteic acid disodium salt hydrate
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Overview
Description
DNP-L-cysteic acid disodium salt hydrate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitroaniline group, a sulfonate group, and a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-L-cysteic acid disodium salt hydrate typically involves multiple steps, starting with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then reacted with a sulfonated propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps involve the precise control of reaction parameters and the use of advanced purification techniques to obtain the compound in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
DNP-L-cysteic acid disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
DNP-L-cysteic acid disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DNP-L-cysteic acid disodium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the sulfonate and propanoate groups.
Sulfanilic Acid: Contains a sulfonate group but lacks the dinitroaniline and propanoate groups.
3-Nitropropanoic Acid: Contains a nitro group and a propanoate backbone but lacks the dinitroaniline and sulfonate groups.
Uniqueness
DNP-L-cysteic acid disodium salt hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
16068-14-7 |
---|---|
Molecular Formula |
C9H9N3Na2O10S |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
InChI Key |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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